molecular formula C8H6INS B1621058 2-(Iodomethyl)benzothiazole CAS No. 229643-15-6

2-(Iodomethyl)benzothiazole

Cat. No.: B1621058
CAS No.: 229643-15-6
M. Wt: 275.11 g/mol
InChI Key: JXBONNIKLRSNGF-UHFFFAOYSA-N
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Description

2-(Iodomethyl)benzothiazole (CAS 229643-15-6) is a valuable chemical building block in organic and medicinal chemistry research. Its high reactivity, attributed to the C–I bond, makes it a superior reagent for the N-alkylation of nitrogen-containing heterocycles, such as 2-aminobenzothiazole, often proceeding efficiently under mild conditions and without the need for catalysts . This regioselective alkylation at the endocyclic nitrogen atom enables researchers to synthesize complex molecular hybrids and serves as a key intermediate in the formation of fused, polycyclic heterocyclic systems like benzo[d]imidazo[2,1-b]thiazolium salts through subsequent intramolecular cyclization . The benzothiazole scaffold is a privileged structure in drug discovery, found in compounds with a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Consequently, this compound is primarily used to create novel chemical entities for the development of potential pharmaceuticals and advanced materials. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

229643-15-6

Molecular Formula

C8H6INS

Molecular Weight

275.11 g/mol

IUPAC Name

2-(iodomethyl)-1,3-benzothiazole

InChI

InChI=1S/C8H6INS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2

InChI Key

JXBONNIKLRSNGF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)CI

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CI

Origin of Product

United States

Reactivity and Transformation of 2 Iodomethyl Benzothiazole

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The C-I bond in the 2-(iodomethyl) group is the most reactive site for nucleophilic attack. The iodide ion is an excellent leaving group, making the compound a potent electrophile in SN2 reactions. This reactivity allows for the straightforward introduction of a variety of functional groups by displacing the iodide with various nucleophiles.

Reactions with Heteronucleophiles (N-, S-, O-containing compounds)

2-(Iodomethyl)benzothiazole readily reacts with a range of heteroatom nucleophiles, providing a versatile route to diverse 2-substituted benzothiazole (B30560) derivatives.

Nitrogen Nucleophiles : Primary and secondary amines, as well as other nitrogen-containing compounds, can displace the iodide to form the corresponding 2-(aminomethyl)benzothiazoles. This alkylation can also occur on the endocyclic nitrogen of other heterocyclic systems. For instance, the N-alkylation of the endocyclic nitrogen atom of 2-amino-1,3-benzothiazole has been demonstrated with similar α-iodo ketones, proceeding readily without the need for catalysts. nih.gov

Sulfur Nucleophiles : Thiolates are excellent nucleophiles for displacing the iodide, leading to the formation of thioethers. A notable example is the reaction of 2-bromomethyl-1,3-thiaselenole, a related haloalkyl compound, with 1,3-benzothiazole-2-thiol. nih.gov This reaction proceeds via a nucleophilic attack of the thiolate anion at the selenium atom, demonstrating the high reactivity of sulfur nucleophiles towards such electrophilic centers. nih.gov Similarly, this compound is expected to react efficiently with various thiols to yield 2-((alkylthio)methyl)benzothiazoles.

Oxygen Nucleophiles : Alcohols and alkoxides serve as oxygen nucleophiles to produce ethers. The reactivity of benzothiazolium salts, which can be formed from the benzothiazole core, in nucleophilic substitution reactions with alcohols has been explored. nih.gov These reactions highlight the ability of the benzothiazole system to participate in reactions with O-nucleophiles, and the iodomethyl derivative provides a direct path to ether formation under standard SN2 conditions.

Table 1: Examples of Nucleophilic Substitution Reactions with Heteronucleophiles
Nucleophile TypeSpecific NucleophileProduct TypeReaction Conditions
Nitrogen (N)Primary/Secondary Amines (R₂NH)2-((R₂N)methyl)benzothiazoleTypically polar solvent, with or without base
Sulfur (S)Thiolates (RS⁻)2-((RS)methyl)benzothiazoleTypically polar aprotic solvent
Oxygen (O)Alkoxides (RO⁻)2-((RO)methyl)benzothiazoleTypically corresponding alcohol or aprotic solvent

Carbon-Carbon Bond Formation Reactions (e.g., Alkylation)

The electrophilic nature of the iodomethyl group facilitates its use in forming new carbon-carbon bonds through reactions with carbon-based nucleophiles. This allows for the extension of the carbon chain at the C2 position of the benzothiazole ring.

Classic examples of such reactions involve the use of soft carbanions, such as those derived from malonic esters or β-ketoesters. In these reactions, the carbanion displaces the iodide to form a new C-C bond, a fundamental transformation in organic synthesis.

Furthermore, the benzothiazole scaffold itself is integral to modern C-C bond-forming methodologies. While not starting directly from this compound, derivatives known as benzothiazolines have been established as versatile reagents for transferring alkyl or acyl groups. mdpi.comnih.govresearchgate.net These methods, often driven by photochemistry, highlight the capacity of the benzothiazole core to mediate complex C-C bond constructions through radical or carbanion pathways. mdpi.comnih.govresearchgate.net Another contemporary approach involves the visible-light-mediated alkylation of benzothiazoles using Hantzsch esters as radical precursors, offering a photocatalyst-free method for functionalization. rsc.org These advanced strategies underscore the synthetic potential of the benzothiazole system in C-C bond formation.

Table 2: Representative Carbon-Carbon Bond Formation Reactions
Nucleophile/ReagentReaction TypeProduct Feature
Malonate Ester EnolateSN2 AlkylationForms a C-C bond, product can be further elaborated
Cyanide (CN⁻)SN2 AlkylationForms 2-(cyanomethyl)benzothiazole
Organocuprates (R₂CuLi)SN2 AlkylationForms 2-alkylbenzothiazole derivative
Benzothiazolines + Michael AcceptorsCarbanion/Radical TransferHydroalkylation or hydroacylation of the acceptor

Electrophilic Aromatic Substitution on the Benzothiazole Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of substituents onto the fused benzene (B151609) ring of the benzothiazole core. The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on a strong electrophile to form a carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. uci.edu

The benzothiazole ring system, including the 2-(iodomethyl) substituent, acts as an electron-withdrawing group. This deactivates the fused benzene ring towards electrophilic attack, making it less reactive than benzene itself. organicchemistrytutor.comlibretexts.org Consequently, EAS reactions on this compound typically require harsh conditions, such as the use of strong acids.

The directing effect of the deactivating benzothiazole group channels incoming electrophiles primarily to the meta positions relative to the heterocyclic ring fusion, which correspond to the C5 and C7 positions. This is analogous to the nitration of methyl benzoate, where the deactivating ester group directs the incoming nitro group to the meta position. ma.eduaiinmr.comyoutube.com Halogens are an exception, as they are deactivating yet direct incoming electrophiles to the ortho and para positions. lumenlearning.com

Table 3: Common Electrophilic Aromatic Substitution Reactions and Expected Regiochemistry
ReactionReagentsElectrophileExpected Major Products
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)5-Nitro- and 7-nitro-2-(iodomethyl)benzothiazole
HalogenationBr₂, FeBr₃Br⁺5-Bromo- and 7-bromo-2-(iodomethyl)benzothiazole
SulfonationFuming H₂SO₄SO₃This compound-5-sulfonic acid and -7-sulfonic acid

Transformations Involving the Thiazole (B1198619) Ring

Beyond reactions at its substituents, the thiazole ring of this compound can undergo significant transformations, including ring-opening and cycloaddition reactions, which dramatically alter the core structure.

Ring-Opening Reactions

The thiazole ring, particularly in its quaternized form (a benzothiazolium salt), is susceptible to nucleophilic attack that can lead to ring cleavage. This reactivity provides a pathway to structurally distinct acyclic or rearranged heterocyclic products.

One documented strategy involves the reaction of 2-substituted benzothiazoles with nucleophiles that induce a tandem reaction. For example, the reaction of certain 2-substituted benzothiazoles with a difluoromethylating agent did not result in the expected substitution at C2, but instead triggered an S-difluoromethylation followed by a ring-opening elimination to yield a difluoromethyl 2-isocyanophenyl sulfide (B99878). cas.cn Another method uses iodine and sodium methoxide to promote a ring-opening alkylation of benzothiazoles with dialkyl carbonates, affording N-alkyl-N-(o-alkylthio)phenylformamides. researchgate.net

Furthermore, N-alkyl benzothiazolium salts, which can be prepared from this compound, can react with reagents like α-haloketones to yield ring-expanded products such as 1,4-benzothiazines. semanticscholar.org In other cases, nucleophile-induced ring contraction of larger systems containing a thiazine ring can lead back to a benzothiazole core, illustrating the dynamic nature of these heterocyclic systems. beilstein-journals.orgnih.gov

Table 4: Examples of Thiazole Ring Transformation Reactions
Reaction TypeKey Reagents/ConditionsResulting StructureReference Concept
Ring-Opening EliminationNucleophilic difluoromethylating agent2-Isocyanoaryl sulfide cas.cn
Ring-Opening AlkylationI₂, CH₃ONa, Dialkyl carbonateN-alkyl-N-(o-alkylthio)phenylformamide researchgate.net
Ring Expansion (from salt)α-Haloketone1,4-Benzothiazine derivative semanticscholar.org

Cycloaddition Reactions

The benzothiazole nucleus can participate in cycloaddition reactions, most notably as a precursor to 1,3-dipoles for [3+2] cycloadditions. The key intermediate for this transformation is a benzothiazolium ylide.

This compound can serve as a precursor to an N-substituted benzothiazolium salt. For example, reaction with a tertiary amine would lead to quaternization of the amine, or intramolecularly, the thiazole nitrogen can be alkylated under certain conditions. More commonly, a related N-alkyl benzothiazolium salt is treated with a base to deprotonate the carbon adjacent to the nitrogen, generating a benzothiazolium ylide in situ.

These ylides are reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with electron-deficient alkenes or alkynes (dipolarophiles). beilstein-journals.org This reaction is a powerful tool for constructing complex, fused polycyclic heterocyclic systems. researchgate.netresearchgate.net For example, N-phenacylbenzothiazolium bromides react with maleimides to afford fused octahydropyrrolo[3,4-c]pyrroles. researchgate.net This pathway provides access to novel scaffolds with potential applications in medicinal chemistry. nih.govrsc.orgrsc.org

Table 5: Pathway to Cycloaddition via Benzothiazolium Ylides
StepDescriptionKey Intermediate
1. QuaternizationAlkylation of the thiazole nitrogen (e.g., with an N-phenacyl group) to form a benzothiazolium salt.N-Alkylbenzothiazolium salt
2. Ylide FormationDeprotonation of the α-carbon next to the nitrogen using a base (e.g., Et₃N).Benzothiazolium ylide (1,3-dipole)
3. CycloadditionReaction of the ylide with a dipolarophile (e.g., maleimide, α-cyanocinnamamide).Fused polycyclic heterocycle

Derivatization Strategies via the Iodomethyl Moiety

The presence of a good leaving group, the iodide ion, makes the methylene (B1212753) carbon of this compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of various derivatization strategies.

Formation of Quaternary Benzothiazolium Salts

A prominent reaction of this compound and its analogs, such as 2-(chloromethyl)benzothiazole, is the formation of quaternary benzothiazolium salts. These salts are synthesized through the N-alkylation of the benzothiazole nitrogen atom. This process can be achieved by reacting the 2-(halomethyl)benzothiazole derivative with various nucleophiles, particularly tertiary amines.

The synthesis of these quaternary salts is significant as they are precursors to a variety of other compounds and have applications in the development of ionic liquids. For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones leads to the formation of 2-amino-1,3-benzothiazolium iodides. This reaction proceeds via N-alkylation of the endocyclic nitrogen atom.

Preparation of Functionalized Benzothiazole Analogs

The iodomethyl group in this compound is a key handle for introducing a wide range of functional groups onto the benzothiazole scaffold. This is typically achieved through nucleophilic substitution reactions where the iodide is displaced by various nucleophiles.

One common strategy involves the reaction of 2-(chloromethyl)benzothiazole, a close analog, with substituted phenols. For example, reaction with 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones in the presence of a base like potassium carbonate in a suitable solvent such as dry tetrahydrofuran yields (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanone derivatives. This method provides a straightforward route to a variety of functionalized benzothiazole analogs with potential pharmacological applications.

The following table details examples of functionalized benzothiazole analogs prepared from 2-(chloromethyl)benzothiazole:

Reactant 1Reactant 2Product
2-(chloromethyl)-benzo[d]-thiazole(2-hydroxyphenyl)(phenyl)methanone(2-(benzo[d]thiazol-2-ylmethoxy)phenyl)(phenyl)methanone
2-(chloromethyl)-benzo[d]-thiazole(2-hydroxy-5-methylphenyl)(phenyl)methanone(2-(benzo[d]thiazol-2-ylmethoxy)-5-methylphenyl)(phenyl)methanone
2-(chloromethyl)-benzo[d]-thiazole(4-chlorophenyl)(2-hydroxyphenyl)methanone(2-(benzo[d]thiazol-2-ylmethoxy)phenyl)(4-chlorophenyl)methanone

Introduction of Organometallic and Organosilicon Fragments

The reactive nature of the iodomethyl group also facilitates the introduction of organometallic and organosilicon fragments, further expanding the synthetic utility of this compound.

While direct cross-coupling reactions with organometallic reagents on the iodomethyl group of this compound are not extensively documented in the reviewed literature, the analogous reactivity of similar substrates suggests this as a feasible synthetic route. Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

In a related context, the introduction of organosilicon moieties has been successfully demonstrated. The reaction of 2-aminobenzothiazole (B30445) with (iodomethyl) derivatives of silanes proceeds in the absence of a base to yield novel organosilicon salts and ionic liquids of 2-aminobenzothiazole. This silylalkylation occurs at the endocyclic nitrogen atom, showcasing a pathway to incorporate silicon-containing fragments into the benzothiazole framework.

Stereochemical Aspects of Reactions

The reactions involving the methylene carbon of this compound, particularly nucleophilic substitutions, are expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center.

If the starting this compound were chiral at a different position, the SN2 reaction at the iodomethyl carbon would lead to a specific diastereomer. However, in the absence of a pre-existing chiral center in this compound itself, the reaction with an achiral nucleophile will result in an achiral product.

The introduction of chirality can be achieved by using a chiral nucleophile or a chiral catalyst. While the current body of literature does not provide specific examples of stereoselective reactions starting from this compound, the general principles of asymmetric synthesis suggest that such transformations are plausible. For instance, employing a chiral amine in the quaternization reaction could potentially lead to the formation of chiral benzothiazolium salts. Similarly, the use of chiral ligands in transition-metal-catalyzed cross-coupling reactions could induce enantioselectivity in the products.

Further research is required to explore and establish the stereochemical outcomes of reactions involving this compound and to develop asymmetric methodologies for the synthesis of chiral benzothiazole derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Iodomethyl Benzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and spatial arrangement of atoms, confirming the structure of synthesized compounds.

Proton NMR (¹H NMR) for Methyl and Aromatic Protons

Proton NMR (¹H NMR) is a fundamental technique for identifying the types and number of hydrogen atoms in a molecule. In the case of 2-(Iodomethyl)benzothiazole, the ¹H NMR spectrum is expected to show distinct signals for the iodomethyl (-CH₂I) protons and the four protons on the benzothiazole's aromatic ring.

The methylene (B1212753) protons of the iodomethyl group are anticipated to appear as a sharp singlet, as they lack adjacent protons to couple with. Drawing a comparison with the analogous 2-(chloromethyl)-benzo[d]-thiazole, where these protons resonate at approximately δ 4.96 ppm, the corresponding protons in the iodo derivative are expected to be found at a slightly different chemical shift due to the change in the electronegativity and magnetic anisotropy of the halogen substituent jyoungpharm.org.

The four aromatic protons (H-4, H-5, H-6, and H-7) located on the benzene (B151609) ring portion of the benzothiazole (B30560) core will produce a more complex series of signals in the downfield region of the spectrum, typically between δ 7.0 and δ 8.5 ppm nih.govrsc.org. Their specific chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) are governed by their position on the ring and their coupling interactions with neighboring protons nih.gov. For instance, protons on adjacent carbons will split each other's signals, a phenomenon known as spin-spin coupling, providing valuable information about their relative positions rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-CH₂I~4.5 - 5.0Singlet (s)
Aromatic H (H-4, H-5, H-6, H-7)~7.3 - 8.2Multiplets (m)

Carbon-13 NMR (¹³C NMR) for Backbone and Substituent Carbons

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The molecule contains nine distinct carbon environments: the iodomethyl carbon, the C-2 carbon bonded to the nitrogen and sulfur atoms, and seven carbons comprising the fused ring system (C-3a, C-4, C-5, C-6, C-7, C-7a, and the carbon of the thiazole (B1198619) ring).

The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms.

The iodomethyl carbon (-CH₂I) is expected to appear in the upfield aliphatic region of the spectrum.

The C-2 carbon , being part of the heterocyclic thiazole ring and bonded to two heteroatoms, will be significantly deshielded and appear far downfield, often in the range of δ 165-170 ppm jyoungpharm.orgnih.gov.

The aromatic and fused ring carbons will resonate in the intermediate region, typically between δ 110 and 155 ppm nih.govrsc.org. The specific shifts depend on their local electronic environment within the benzothiazole framework.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₂I~10 - 20
Aromatic C (C-4, C-5, C-6, C-7)~120 - 130
Bridgehead C (C-3a, C-7a)~135 - 155
C-2~165 - 170

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the signals observed in 1D ¹H and ¹³C NMR spectra. They reveal correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), which is crucial for assigning their specific positions on the benzene ring sdsu.edu.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. An HMQC or HSQC spectrum would show a cross-peak correlating the signal of the -CH₂I protons with the signal of the -CH₂I carbon, and likewise for each aromatic proton and its corresponding carbon (H-4 to C-4, H-5 to C-5, etc.) sdsu.eduyoutube.com.

A cross-peak between the methylene (-CH₂I) protons and the C-2 carbon, confirming the attachment of the side chain to the thiazole ring.

Correlations from the H-4 proton to carbons C-5 and C-7a, and from the H-7 proton to carbons C-5 and C-3a, which helps to definitively assign the quaternary bridgehead carbons youtube.com.

Table 3: Expected Key 2D NMR Correlations for this compound.

ExperimentCorrelating NucleiInformation Gained
COSY H-4 ↔ H-5, H-5 ↔ H-6, H-6 ↔ H-7Connectivity of aromatic protons
HMQC/HSQC -CH₂- ↔ -CH₂-Direct C-H attachments
H-4 ↔ C-4, H-5 ↔ C-5, etc.
HMBC -CH₂- ↔ C-2Confirms position of iodomethyl group
H-4 ↔ C-5, C-7aConfirms aromatic ring assignments
H-7 ↔ C-6, C-3a

¹⁹F, ³¹P, or other Heteronuclear NMR for Substituted Derivatives

While not applicable to this compound itself, heteronuclear NMR techniques such as ¹⁹F and ³¹P NMR are indispensable for the characterization of its substituted derivatives.

¹⁹F NMR: If a fluorine atom were introduced as a substituent on the benzothiazole ring, ¹⁹F NMR would be the primary tool for its characterization. The chemical shift of the fluorine signal would provide information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei would provide definitive proof of its location on the molecular scaffold mdpi.com.

³¹P NMR: Similarly, for derivatives containing a phosphorus-based functional group (e.g., a phosphonate or phosphine oxide), ³¹P NMR is essential. It provides information on the oxidation state and coordination environment of the phosphorus atom. The observation of coupling between phosphorus and adjacent protons or carbons would be critical for structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₈H₆INS), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions jyoungpharm.orgnih.gov.

By measuring the mass with high precision (typically to four or more decimal places), the experimental value can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A close match between the experimental and theoretical mass provides strong evidence for the proposed molecular formula nih.gov.

Table 4: Calculated Exact Mass for this compound.

Molecular FormulaIonCalculated Exact Mass (m/z)
C₈H₆INS[M+H]⁺275.9366

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful tool for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of molecular ions and their fragments. For this compound (C₈H₆INS, Molecular Weight: 275.11 g/mol ) matrix-fine-chemicals.com, the fragmentation pattern under electron ionization would provide key structural information.

The molecular ion peak [M]⁺• is expected at m/z 275. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments. A primary and highly probable fragmentation event is the cleavage of the C-I bond, which is the weakest bond in the iodomethyl substituent. This would result in the loss of an iodine radical (I•), leading to a prominent peak at approximately m/z 148, corresponding to the [C₈H₆NS]⁺ cation (the benzothiazol-2-ylmethyl cation).

Another significant fragmentation pathway is the α-cleavage, involving the breaking of the bond between the methylene carbon and the benzothiazole ring. This can lead to two possible charged fragments: the [CH₂I]⁺ ion at m/z 141 or the benzothiazole cation at m/z 134, depending on which fragment retains the positive charge. Due to the stability of the aromatic benzothiazole system, the fragment corresponding to the loss of the CH₂I group is often observed. Further fragmentation of the benzothiazole ring itself would produce a complex pattern of lower mass ions, characteristic of the fused aromatic heterocyclic system.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Predicted Fragment Ion Corresponding Neutral Loss
275 [C₈H₆INS]⁺• (Molecular Ion) -
148 [C₈H₆NS]⁺ I•
141 [CH₂I]⁺ C₇H₅NS•

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum is expected to show characteristic peaks for the benzothiazole ring and the iodomethyl group.

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Functional Group
3100-3000 C-H stretch Aromatic Ring
2960-2850 C-H stretch Methylene (-CH₂-)
1600-1450 C=N and C=C stretch Benzothiazole Ring
1470-1365 C-H bend Methylene (-CH₂-) docbrown.info

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the benzothiazole core. The technique provides information on phonons, which are quanta of crystal lattice vibrations in solid-state materials spectroscopyonline.com. The spectra can be understood through external and internal crystal lattice vibrational modes spectroscopyonline.com. The symmetric stretching vibrations of the aromatic rings would produce strong Raman signals. The C-S bond within the thiazole ring is also expected to be Raman active. This technique has been successfully used to study the vibrational modes in benzothiazole and its derivatives researchgate.net.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

The benzothiazole moiety is a chromophore that exhibits characteristic absorption bands in the UV region. Studies on various benzothiazole derivatives show intense absorption bands typically ranging from 300 nm to 460 nm mdpi.com. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the conjugated benzothiazole ring system. The presence of the iodomethyl substituent may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to the unsubstituted benzothiazole parent molecule.

Table 3: Expected UV-Vis Absorption for this compound

Wavelength Range (nm) Type of Electronic Transition Chromophore

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, data from the closely related isomer, 6-Iodo-2-methyl-1,3-benzothiazole, provides significant insight into the expected solid-state structure nih.gov.

The benzothiazole ring system is expected to be nearly planar nih.gov. The crystal packing would likely be influenced by intermolecular interactions. A significant interaction in the crystal structure of iodo-substituted benzothiazoles is halogen bonding, specifically a C—I···N contact, which can link molecules into chains or more complex networks nih.gov. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are expected to play a role in stabilizing the crystal lattice nih.gov.

Table 4: Crystallographic Data for the Related Isomer 6-Iodo-2-methyl-1,3-benzothiazole nih.gov

Parameter Value
Chemical Formula C₈H₆INS
Molecular Weight 275.11
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.3255 (3)
b (Å) 7.6967 (3)
c (Å) 13.8083 (5)
β (°) 90.686 (4)
Volume (ų) 884.76 (6)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This is crucial for verifying the empirical and molecular formula of a newly synthesized or purified substance. For this compound, with the molecular formula C₈H₆INS, the theoretical elemental composition can be calculated based on atomic masses. The experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and identity of the compound.

Table 5: Theoretical Elemental Composition of this compound (C₈H₆INS)

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.011 34.92
Hydrogen H 1.008 2.20
Iodine I 126.90 46.12
Nitrogen N 14.007 5.09

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule such as 2-(Iodomethyl)benzothiazole, these calculations can elucidate its structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. indexcopernicus.com It is frequently employed for the geometry optimization of benzothiazole (B30560) derivatives to determine their most stable three-dimensional conformations. mdpi.comresearchgate.net The process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to the equilibrium geometry. indexcopernicus.com

Calculations are typically performed using a functional, such as Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP), combined with a basis set like 6-311++G(d,p). core.ac.ukproteobiojournal.com This level of theory has been shown to provide optimized geometric parameters (bond lengths and bond angles) for the benzothiazole ring system that are in good agreement with experimental data. researchgate.net For this compound, DFT would be used to calculate key parameters, including the lengths of the C-I, C-S, and C=N bonds, as well as the bond angles that define the molecule's shape. These calculations would reveal how the iodomethyl substituent influences the planarity and geometry of the parent benzothiazole ring. nih.gov

While specific DFT-calculated geometric parameters for this compound are not detailed in the available literature, the methodology is robust for predicting these values.

Parameter Typical Calculated Value (Å or °)
C-S Bond Length 1.75 - 1.77 Å
C=N Bond Length 1.31 - 1.33 Å
C-C (Aromatic) Bond Length 1.39 - 1.41 Å
C-S-C Bond Angle ~88-90°

HOMO-LUMO Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. core.ac.ukresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For benzothiazole derivatives, the distribution of HOMO and LUMO orbitals often indicates the sites of intramolecular charge transfer (ICT). nih.gov In many derivatives, the HOMO is localized on one part of the molecule, while the LUMO is on another, facilitating charge transfer upon excitation. mdpi.com

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. scirp.org The MESP map is a 3D visualization of the electrostatic potential plotted onto the electron density surface of a molecule. mdpi.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

MESP analysis can identify the distribution of charge and predict sites for intermolecular interactions, such as hydrogen bonding. scirp.org For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring is often a region of negative potential, making it a likely site for electrophilic interaction. mdpi.com In this compound, MESP analysis would clarify the electronic influence of the iodomethyl group on the benzothiazole ring system, highlighting the most probable sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT) within a molecule. researchgate.netnih.gov It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, including lone pairs and bonds. scirp.org

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. core.ac.uk These calculations, typically done using DFT methods, can predict the infrared (IR) and Raman spectra of a compound. researchgate.net The calculated harmonic vibrational frequencies can be correlated with experimental spectra, aiding in the assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. core.ac.ukmdpi.com

For the benzothiazole molecule, which consists of 14 atoms, there are 36 normal vibrational modes. core.ac.uk Computational studies on benzothiazole and its derivatives have successfully assigned these modes. chemijournal.comiosrjournals.org A similar analysis for this compound would predict its IR and Raman spectra, providing a theoretical basis for identifying the compound through vibrational spectroscopy and understanding the vibrational characteristics of the C-I bond within the molecule.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and the associated energy barriers. nih.gov For reactions involving this compound, theoretical studies could predict the most likely pathways for its synthesis or degradation.

For instance, in the oxidation of the related compound 2-methylbenzothiazole (B86508) by OH radicals, DFT calculations have been used to map out the reaction pathways. nih.gov This includes locating the transition state structures and calculating the activation barriers for different reaction channels, such as attack on the benzene (B151609) ring versus attack on the methyl group. Such studies often require advanced methods to handle the complexities of open-shell systems and spin states. nih.gov

Similarly, computational analysis of the reactions of this compound, such as nucleophilic substitution at the methylene (B1212753) carbon, would involve mapping the potential energy surface. This allows for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy, which governs the reaction rate. While specific mechanistic studies on this compound were not found in the search results, the reaction involving 2-amino-1,3-benzothiazole and α-iodo methyl ketones has been investigated, demonstrating the utility of these approaches in understanding the reactivity of related systems. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

There are no specific studies detailing the conformational analysis or molecular dynamics simulations of this compound found in the existing scientific literature. Such studies would be valuable in understanding the molecule's flexibility, preferred spatial arrangements, and its behavior in a simulated biological or chemical environment.

Prediction of Reactivity Parameters (e.g., Polarizability, Hyperpolarizability)

Similarly, there is a lack of published research that specifically calculates the polarizability and hyperpolarizability of this compound. These parameters are crucial for predicting the molecule's response to an external electric field and are important for applications in nonlinear optics and other areas of materials science.

Future computational studies are encouraged to explore the theoretical aspects of this compound to fill this gap in the scientific literature. Such research would provide valuable insights into the structural, electronic, and reactive properties of this specific compound.

Role As a Building Block in Complex Organic Synthesis

Synthesis of Polyheterocyclic Systems Incorporating Benzothiazole (B30560)

The fusion of the benzothiazole nucleus with other heterocyclic rings gives rise to polyheterocyclic systems with unique chemical and physical properties. 2-(Iodomethyl)benzothiazole is an excellent starting material for accessing these intricate structures.

Imidazo[2,1-b]benzothiazoles

The synthesis of imidazo[2,1-b]benzothiazoles, a class of fused heterocyclic compounds, can be achieved using 2-(halomethyl)benzothiazole derivatives. One established method involves the reaction of 2-aminobenzothiazole (B30445) with α-halogenoketones. nih.gov While the direct use of this compound is not explicitly detailed in the provided search results, its analogous reactivity to other 2-(halomethyl)benzothiazoles suggests its potential as a suitable precursor in similar synthetic strategies. The general synthetic approach involves the initial quaternization of a 2-aminobenzothiazole with a bromomethyl aryl ketone, which is then followed by intramolecular cyclization to form the imidazo[2,1-b]benzothiazole (B1198073) core. nih.gov This class of compounds has been investigated for various biological activities. nih.gov

Thiazolidinone-Benzothiazole Hybrids

Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, has led to the development of thiazolidinone-benzothiazole hybrids. researchgate.netnih.gov These hybrid molecules often exhibit enhanced biological activities compared to their individual components. The synthesis of these hybrids can involve the use of benzothiazole derivatives as key intermediates. For instance, novel 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives have been synthesized by condensing thioglycolic acid with 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine. researchgate.net While a direct synthetic route starting from this compound is not explicitly described, its reactive nature makes it a potential substrate for modifications that could lead to the necessary precursors for such hybrid structures. The development of these hybrids is a significant area of research in medicinal chemistry. semanticscholar.org

Scaffold Diversity and Structural Analogs

The benzothiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govmdpi.com this compound provides a convenient entry point for the diversification of this scaffold, allowing for the synthesis of a wide array of structural analogs. The reactive C-I bond can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups at the 2-position of the benzothiazole ring. This facilitates the creation of libraries of compounds for screening in drug discovery programs. nih.govmdpi.com

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, including the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. mdpi.comderpharmachemica.comijper.orgnih.govorganic-chemistry.org The functionalization at the 2-position is crucial for modulating the biological activity of the resulting compounds. mdpi.com The ability to introduce a wide range of substituents allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets. nih.gov

Development of Advanced Materials Precursors

Beyond its applications in medicinal chemistry, this compound and related benzothiazole derivatives are valuable precursors for the development of advanced materials with specific optical and electronic properties.

Fluorescent Probes and Dyes

Benzothiazole derivatives are known for their fluorescent properties and have been extensively used in the development of fluorescent probes and dyes. nih.govrsc.orgniscpr.res.in These materials have applications in various fields, including bioimaging and sensing. For example, a "click-on" fluorogenic dye based on a benzothiazole alkyne has been developed, where the fluorescence is switched on upon reaction with an azide. nih.gov Another example is a benzothiazole-based fluorescent probe designed for the detection of hydrogen peroxide in living cells. mdpi.com The synthesis of these probes often involves the functionalization of the benzothiazole core, a process where this compound could serve as a key reactive intermediate for introducing the necessary functionalities.

Polymer Chemistry Applications

Benzothiazole derivatives have also found applications in polymer chemistry. ijper.orgpcbiochemres.comnih.gov They can be incorporated into polymer chains to impart specific properties to the resulting materials. For instance, a photoconducting co-polymer containing a carbazole-benzothiazole moiety has been synthesized. iosrjournals.org In this study, a benzothiazole derivative was incorporated into the polymer backbone to enhance the conjugation and influence the material's electronic properties. The synthesis involved creating a monomer containing the benzothiazole unit, which was then co-polymerized. iosrjournals.org The use of reactive benzothiazole derivatives like this compound could provide a versatile route for grafting benzothiazole units onto polymer chains or for the synthesis of novel monomers for polymerization.

Interactive Data Table of Research Findings

Compound Class Synthetic Precursor Key Reaction Type Potential Applications
Imidazo[2,1-b]benzothiazoles2-Aminobenzothiazole, α-HalogenoketonesCyclocondensationMedicinal Chemistry nih.govnih.gov
Thiazolidinone-Benzothiazole HybridsSubstituted Benzothiazole-2-aminesCyclocondensationMedicinal Chemistry researchgate.netresearchgate.netsemanticscholar.org
Diverse Benzothiazole Analogs2-Aminothiophenol, Aldehydes/Carboxylic acidsCondensationDrug Discovery nih.govmdpi.comnih.gov
Fluorescent ProbesFunctionalized BenzothiazolesClick Chemistry, Nucleophilic SubstitutionBioimaging, Sensing nih.govmdpi.com
Photoconducting PolymersBenzothiazole-containing MonomersCo-polymerizationAdvanced Materials iosrjournals.org

Application in Agrochemical Research (e.g., Herbicides, Fungicides, Insecticides)

The benzothiazole scaffold is a well-established pharmacophore in the design of agrochemicals due to its broad spectrum of biological activities. mdpi.comnih.govnih.govresearchgate.netnih.gov While specific research singling out this compound in commercial agrochemicals is not extensively documented in publicly available literature, its role as a reactive intermediate is crucial for synthesizing a variety of biologically active derivatives. The iodomethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of the benzothiazole-2-ylmethyl moiety into larger, more complex molecules, which can then be screened for agrochemical activity.

Herbicides: Derivatives of benzothiazole have been investigated for their herbicidal properties. nih.gov For instance, a series of N,O-acetals prepared from 2-(aminomethyl)benzothiazole demonstrated good herbicidal activity against both broadleaf and grass weeds. nih.gov Other studies have explored 2-substituted benzothiazoles for their plant growth regulatory effects. agriculturejournals.cz The utility of this compound in this context would be as a precursor to creating libraries of new derivatives for high-throughput screening. By reacting it with various alcohols, thiols, or amines, chemists can generate novel compounds whose herbicidal efficacy can be systematically evaluated.

Fungicides: The benzothiazole core is present in a number of compounds exhibiting potent antifungal activity against various plant pathogens. ajouronline.comresearchgate.net Research has shown that derivatives synthesized from precursors like 2-mercaptobenzothiazole (B37678) are effective against fungi such as Alternaria alternata and Fusarium oxysporium. ajouronline.comresearchgate.net Similarly, derivatives of 2-chloroacetamidobenzothiazole, synthesized using 2-aminobenzothiazole and chloroacetyl chloride, have been evaluated for their antifungal properties. humanjournals.com this compound serves as an analogous reactive intermediate to 2-(chloromethyl)benzimidazole, which has been used to synthesize a large series of derivatives with significant activity against phytopathogenic fungi like Colletotrichum gloeosporioides and Botrytis cinerea. nih.gov The data below illustrates the fungicidal activity of derivatives synthesized from a related chloro-precursor, highlighting the potential for creating similarly active compounds from this compound.

Compound IDTarget FungusIC₅₀ (μg/mL)Reference CompoundReference IC₅₀ (μg/mL)
5bC. gloeosporioides11.38Hymexazol>100
7fB. cinerea13.36Hymexazol8.92
4mF. solani18.60Hymexazol>100
4mA. solani27.58Hymexazol>100
5bCytospora sp.30.97Hymexazol>100

Insecticides: The insecticidal potential of benzothiazole derivatives is also significant. researchgate.netarkat-usa.org A study on chlorobenzothiazole derivatives revealed their efficacy as insect growth regulators against the cotton leafworm, Spodoptera littoralis. entomologyjournals.com One particular derivative exhibited high toxicity with a median lethal concentration (LC₅₀) of 34.02 ppm. entomologyjournals.com Another investigation identified a novel benzothiazole derivative from the fungus Aspergillus sp. that showed remarkable insecticidal activity against the fall armyworm, Spodoptera frugiperda, with an LC₅₀ of 0.24 mg/mL. nih.gov this compound can act as a key starting material for synthesizing structural analogs of these potent insecticides.

Corrosion Inhibition Studies

Benzothiazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic environments. chesci.comrsc.orgelectrochemsci.org The mechanism of inhibition involves the adsorption of the benzothiazole molecules onto the metal surface, forming a protective film that shields the metal from the corrosive medium. electrochemsci.orgelectrochemsci.org This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal. electrochemsci.org

While there is a wealth of data on compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-phenylbenzothiazole (B1203474) as corrosion inhibitors, specific studies focusing on this compound are scarce. chesci.comrsc.orgresearchgate.net Nevertheless, the performance of related benzothiazole derivatives provides a strong indication of the potential efficacy of this class of compounds. For example, 2-amino-4-chlorobenzothiazole (B128024) was found to be a mixed-type inhibitor for X65 steel in H₂SO₄, reaching an inhibition efficiency of nearly 90% at a 5 mM concentration. electrochemsci.org Another study on 2-(2-Hydroxyphenyl)benzothiazole reported a superior inhibition efficiency of approximately 95% for mild steel in 1 M HCl. electrochemsci.org

The effectiveness of these inhibitors is typically evaluated using gravimetric (weight loss) and electrochemical techniques (potentiodynamic polarization and electrochemical impedance spectroscopy). The data generally show that inhibition efficiency increases with the concentration of the inhibitor.

Inhibitor CompoundMetalCorrosive MediumConcentrationInhibition Efficiency (%)
2-(2-Hydroxyphenyl)benzothiazoleMild Steel1 M HCl0.07 mM~95
2-amino-4-chlorobenzothiazoleX65 Steel0.5 M H₂SO₄5 mM93.9
2-phenylbenzothiazole (PBT)Mild Steel1 M H₂SO₄0.1 mM97.48
2-(4-methoxyphenyl)benzothiazole (MPB)Mild Steel1 M H₂SO₄0.1 mM98.53
2-(4-Morpholinothio)benzothiazoleCopper0.5 M H₂SO₄1 mM94

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthetic routes to 2-(halomethyl)benzothiazoles often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic strategies for 2-(Iodomethyl)benzothiazole.

One promising avenue is the adaptation of iodine-promoted condensation reactions. For instance, the reaction of 2-aminothiophenol (B119425) with aldehydes in the presence of molecular iodine has been shown to be an efficient method for synthesizing 2-substituted benzothiazoles. organic-chemistry.orgorganic-chemistry.org Exploring the use of iodoacetic acid or other related synthons in this reaction could provide a direct and atom-economical route to this compound.

Another area of focus should be the development of catalytic methods. While many catalytic systems exist for the synthesis of the benzothiazole (B30560) core, catalysts specifically designed for the introduction of the iodomethyl group are lacking. Research into novel catalysts that can facilitate this transformation under mild and environmentally benign conditions would be a significant advancement.

Furthermore, leveraging flow chemistry and microwave-assisted synthesis could lead to more efficient and scalable production of this compound. nih.gov These technologies offer advantages such as improved reaction control, reduced reaction times, and enhanced safety, all of which are crucial for sustainable chemical manufacturing. A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic ApproachStarting MaterialsPotential AdvantagesKey Challenges
Iodine-Promoted Condensation2-Aminothiophenol, Iodoacetic AcidAtom economy, mild conditionsOptimization of reaction conditions, selectivity
Catalytic Halogenation2-Methylbenzothiazole (B86508), Iodine SourceHigh efficiency, catalyst recyclabilityDevelopment of a suitable catalyst
Flow Chemistry SynthesisContinuous feed of reactantsScalability, improved safety and controlInitial setup costs, process optimization
Microwave-Assisted Synthesis2-Aminothiophenol, Iodoacetyl ChlorideRapid reaction times, higher yieldsScale-up limitations, potential for side reactions

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is primarily dictated by the C-I bond, which is susceptible to nucleophilic substitution. While reactions with common nucleophiles like amines and thiols are known, there is a vast, unexplored landscape of its chemical behavior.

Future research should delve into less conventional reactions. For example, its participation in cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, could open up new avenues for creating complex benzothiazole-based architectures. The development of catalytic systems that can activate the C-I bond in this compound for these transformations is a key challenge.

Furthermore, the potential for this compound to engage in radical reactions is an area ripe for investigation. Photoredox catalysis or other radical initiation methods could unveil novel reaction pathways, leading to the formation of unique and previously inaccessible molecular scaffolds.

The interaction of this compound with organometallic reagents also warrants deeper exploration. Understanding its behavior with Grignard reagents, organolithium compounds, or organocuprates could lead to the development of new C-C bond-forming reactions, significantly expanding its synthetic utility.

Advanced Characterization Techniques and Computational Modeling Integration

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are routinely used, the application of more advanced characterization methods can provide deeper insights.

X-ray crystallography, for instance, can provide precise information about the molecular geometry and intermolecular interactions of this compound and its derivatives in the solid state. researchgate.net This information is invaluable for understanding structure-property relationships.

In parallel, the integration of computational modeling, particularly Density Functional Theory (DFT), can offer a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netnih.govnbu.edu.sascirp.orgmdpi.com DFT calculations can be used to predict reaction mechanisms, calculate activation energies, and simulate spectroscopic data, thereby guiding experimental efforts. mdpi.com A summary of key parameters that can be investigated using DFT is provided in Table 2.

Table 2: Key Parameters for DFT Analysis of this compound

ParameterSignificance
HOMO-LUMO Energy GapPredicts chemical reactivity and electronic transitions. mdpi.com
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack. scirp.org
Natural Bond Orbital (NBO) AnalysisInvestigates intramolecular charge transfer and hyperconjugative interactions. scirp.org
Vibrational FrequenciesSimulates IR and Raman spectra for comparison with experimental data. mdpi.com
Bond Dissociation EnergiesPredicts the lability of the C-I bond and potential for radical reactions.

Future research should focus on a synergistic approach that combines advanced experimental characterization with high-level computational modeling to build a comprehensive understanding of this compound.

Strategic Design of this compound-Derived Scaffolds for Diverse Applications

The true value of this compound lies in its potential as a building block for the creation of novel molecules with tailored properties. The reactive iodomethyl group serves as a versatile handle for introducing a wide range of functional groups and for constructing more complex molecular architectures.

In the realm of medicinal chemistry, this compound is a promising precursor for the synthesis of potent bioactive compounds. The benzothiazole scaffold is a known pharmacophore in a variety of therapeutic areas, including antifungal and anticancer agents. researchgate.neteurekaselect.comnih.gov For example, it can be used to synthesize derivatives that act as kinase inhibitors, a critical class of anticancer drugs. nih.govnih.gov The strategic derivatization of the 2-iodomethyl group can lead to the development of new drug candidates with improved efficacy and selectivity.

In materials science, this compound can be utilized in the synthesis of novel organic materials with interesting photophysical and electronic properties. The benzothiazole core is a known fluorophore, and by attaching different functional groups via the iodomethyl linker, it is possible to tune the emission properties for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. acs.org

The design of these new scaffolds should be guided by a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). A systematic approach, combining synthetic chemistry, biological or materials testing, and computational modeling, will be essential for the rational design of next-generation benzothiazole-based molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 2-(Iodomethyl)benzothiazole, and how are purity and structural integrity validated?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For example, benzothiazole derivatives can be synthesized via Suzuki cross-coupling using 2-(4-bromophenyl)benzothiazole with aryl boronic acids under Pd catalysis . Post-synthesis, purity is validated using techniques like HPLC, while structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis. Discrepancies between calculated and experimental elemental composition (e.g., C, H, N content) must be resolved by optimizing reaction conditions or purification steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .
  • Spill Management : Collect solid residues with non-sparking tools and dispose as hazardous waste. Avoid aqueous discharge to prevent environmental contamination .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize benzothiazole derivatives?

  • Methodological Answer :

  • ¹H NMR : Identifies substituents on the benzothiazole core (e.g., iodomethyl protons appear as distinct singlets at δ ~4.5 ppm).
  • ¹³C NMR : Confirms the presence of iodine via deshielding effects on adjacent carbons.
  • IR Spectroscopy : Detects functional groups (e.g., C-I stretching at ~500 cm⁻¹). Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the excited-state dynamics of this compound derivatives?

  • Methodological Answer : Solvent effects are studied using ultrafast spectroscopy (e.g., femtosecond transient absorption). For instance, in polar aprotic solvents (e.g., DMSO), 2-(2'-hydroxyphenyl)benzothiazole derivatives exhibit delayed excited-state intramolecular proton transfer (ESIPT), while protic solvents (e.g., methanol) accelerate ESIPT due to hydrogen bonding . Researchers should correlate solvent dielectric constants with emission maxima shifts to optimize fluorescence-based applications.

Q. What strategies resolve contradictions in reaction yields or byproduct formation during benzothiazole functionalization?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated species in iodomethyl derivatives).
  • Optimization : Adjust stoichiometry (e.g., excess iodide source) or catalysts (e.g., CuI for Ullmann-type couplings). For example, replacing traditional bases with K₂CO₃ in DMF can suppress hydrolysis of reactive intermediates .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Simulate electronic transitions (e.g., HOMO-LUMO gaps) to predict absorption/emission properties. For ESIPT probes, model proton transfer barriers to guide substituent selection .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes). For example, triazole-linked benzothiazoles show preferential docking to fungal CYP51 (a cytochrome P450 target) via hydrophobic interactions .

Q. What are the challenges in designing this compound-based fluorescent probes for reactive oxygen species (ROS) detection?

  • Methodological Answer : Key challenges include:

  • Selectivity : Differentiate ROS (e.g., H₂O₂ vs. O₂⁻) by tuning the electron-withdrawing/donating groups on the benzothiazole core. For H₂O₂ detection, boronate ester-caged probes release fluorescent products upon oxidation .
  • Sensitivity : Enhance limits of detection (LOD) using aggregation-induced emission (AIE) strategies. Derivatives with bulky substituents reduce self-quenching in aqueous media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.